Molecular Weight and Calculated logP Differentiation vs. 2-(4-Aminophenyl)acetonitrile (CAS 3544-25-0)
The N-cyclopropylmethyl substitution in the target compound increases molecular weight by 54.08 g·mol⁻¹ relative to the unsubstituted parent 2-(4-aminophenyl)acetonitrile (MW 132.17 g·mol⁻¹) and raises the calculated octanol-water partition coefficient (clogP) from approximately 0.76 to a predicted range of 1.2–2.0, representing a 3- to 10-fold increase in lipophilicity [1]. This shift moves the compound from a relatively hydrophilic space into a more balanced lipophilic-hydrophilic profile compatible with passive membrane permeability while retaining aqueous solubility suitable for biochemical assay conditions.
clogP ~1.2–2.0 vs ~0.76
| Evidence Dimension | Molecular weight and computed logP (lipophilicity) |
|---|---|
| Target Compound Data | MW = 186.25 g·mol⁻¹; computed logP ≈ 1.2–2.0 (estimated range from structural analogs and fragment-based calculation) |
| Comparator Or Baseline | 2-(4-Aminophenyl)acetonitrile (CAS 3544-25-0): MW = 132.17 g·mol⁻¹; clogP ≈ 0.76 [1] |
| Quantified Difference | ΔMW = +54.08 g·mol⁻¹ (+40.9% increase); ΔclogP ≈ +0.44 to +1.24 log units (3- to 10-fold increase in lipophilicity) |
| Conditions | Computed molecular descriptors; comparator clogP from fragment-based calculation (ChemicalBook database) |
Why This Matters
Higher lipophilicity within the optimal range (logP 1–3) correlates with improved passive membrane permeability in cell-based assays, while the increased molecular weight remains well below the Ro5 cutoff of 500 Da, making this compound a more drug-like starting point than the unsubstituted aniline analog for medicinal chemistry optimization.
- [1] ChemicalBook. 4-Aminophenylacetonitrile (CAS 3544-25-0). Molecular Formula C₈H₈N₂, Molecular Weight 132.17. https://www.chemicalbook.cn/3544-25-0.htm (accessed 2026-05-13). View Source
